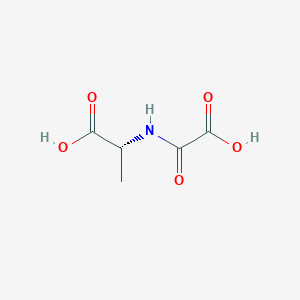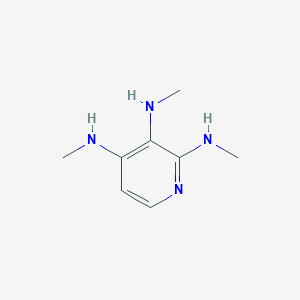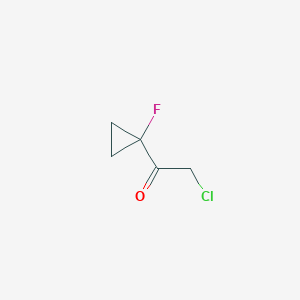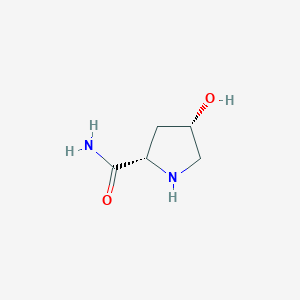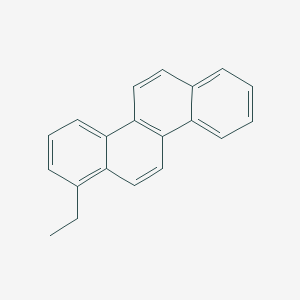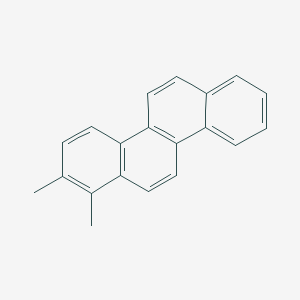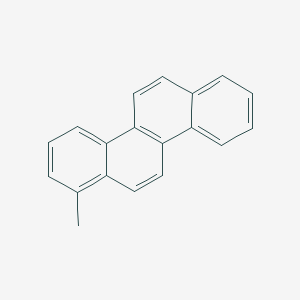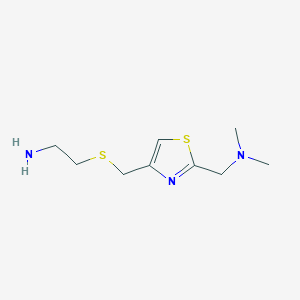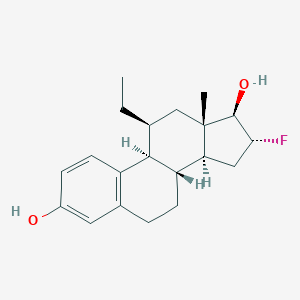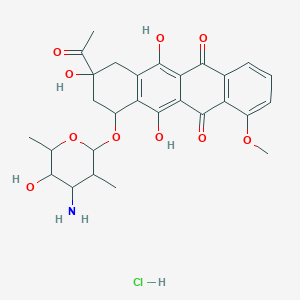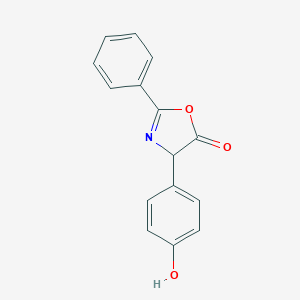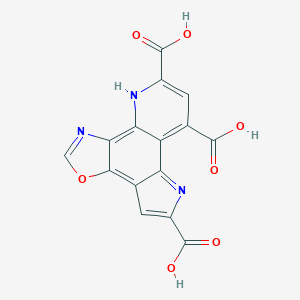
Pyrroloquinoline quinone-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrroloquinoline quinone-oxazole, also known as PQQ-ox, is a redox cofactor that is involved in various biological functions. It was first discovered in bacteria in the 1970s and was later found to be present in higher organisms, including humans. PQQ-ox is a derivative of pyrroloquinoline quinone (PQQ), which is a redox-active compound that acts as a cofactor for several enzymes. PQQ-ox is synthesized by the reaction of PQQ with hydrogen peroxide or other oxidizing agents.
Mécanisme D'action
The mechanism of action of Pyrroloquinoline quinone-oxazole is not fully understood. It is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species. Pyrroloquinoline quinone-oxazole may also modulate the activity of enzymes involved in energy metabolism and cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Pyrroloquinoline quinone-oxazole has been shown to have a number of biochemical and physiological effects. It has been demonstrated to enhance mitochondrial function and improve energy metabolism in cells. Pyrroloquinoline quinone-oxazole may also protect cells from oxidative stress and prevent cell death. In addition, Pyrroloquinoline quinone-oxazole has been shown to enhance cognitive function and improve memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrroloquinoline quinone-oxazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrroloquinoline quinone-oxazole is also relatively inexpensive compared to other redox cofactors. However, Pyrroloquinoline quinone-oxazole has some limitations for use in lab experiments. It is not as widely studied as other redox cofactors, and its mechanism of action is not well understood. In addition, Pyrroloquinoline quinone-oxazole may have different effects depending on the cell type or experimental conditions used.
Orientations Futures
There are several areas for future research on Pyrroloquinoline quinone-oxazole. One area is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area is to study its potential applications in the treatment of neurodegenerative diseases and metabolic disorders. Pyrroloquinoline quinone-oxazole may also have potential applications in the field of regenerative medicine, as it has been shown to enhance mitochondrial function and improve cellular energy metabolism. Finally, further studies are needed to determine the optimal dosage and administration of Pyrroloquinoline quinone-oxazole for therapeutic use.
Méthodes De Synthèse
The synthesis of Pyrroloquinoline quinone-oxazole involves the reaction of PQQ with hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in an aqueous solution at room temperature. The yield of Pyrroloquinoline quinone-oxazole can be improved by using excess oxidizing agent or by carrying out the reaction under acidic conditions.
Applications De Recherche Scientifique
Pyrroloquinoline quinone-oxazole has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been shown to exhibit antioxidant, neuroprotective, and anti-inflammatory properties. Pyrroloquinoline quinone-oxazole has also been investigated for its potential to enhance cognitive function and improve energy metabolism.
Propriétés
Numéro CAS |
132847-84-8 |
|---|---|
Nom du produit |
Pyrroloquinoline quinone-oxazole |
Formule moléculaire |
C15H7N3O7 |
Poids moléculaire |
341.23 g/mol |
Nom IUPAC |
5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylic acid |
InChI |
InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
ZHCMASFGIOURIO-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C2=C(C3=C(C4=C2NC(=C4)C(=O)O)OC=N3)N=C1C(=O)O)C(=O)O |
SMILES |
C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O |
SMILES canonique |
C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O |
Autres numéros CAS |
132847-84-8 |
Synonymes |
PQQ-oxazole pyrroloquinoline quinone-oxazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



